6-Bromo-N-methylbenzo[d]thiazol-2-amine
Overview
Description
6-Bromo-N-methylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H7BrN2S. It belongs to the class of thiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-methylbenzo[d]thiazol-2-amine typically involves the reaction of 2-aminothiazole with bromoacetic acid in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It has shown promising biological activities, including antitumor and cytotoxic effects against certain cancer cell lines.
Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-N-methylbenzo[d]thiazol-2-amine exerts its effects involves the interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological activities. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
6-Bromo-N-methylbenzo[d]thiazol-2-amine is similar to other thiazole derivatives, such as 6-bromo-2-chlorobenzothiazole and 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid it is unique in its specific substitution pattern and biological activities
Biological Activity
6-Bromo-N-methylbenzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.1 g/mol. The structure features a bromine atom at the 6-position of the benzothiazole ring and a methyl group attached to the nitrogen atom. These structural characteristics influence its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells. A study highlighted that modifications in the benzothiazole structure led to enhanced cytotoxic effects against cancer cell lines .
- Anti-inflammatory Effects : Compounds within this class have also been reported to exhibit anti-inflammatory properties by inhibiting inflammatory mediators .
The mechanism by which this compound exerts its biological effects is primarily through interaction with various biological targets:
- Enzyme Inhibition : It has been observed that benzothiazole derivatives can inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- DNA Interaction : Some studies suggest that these compounds may bind to DNA or RNA, affecting cellular processes such as replication and transcription .
- Receptor Modulation : The compound may also interact with specific receptors in the body, modulating signaling pathways related to inflammation and cell growth .
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it exhibited superior activity against resistant bacterial strains compared to conventional treatments .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines while showing low toxicity towards normal cells, indicating its potential as a selective anticancer agent .
- Anti-inflammatory Activity : A recent study evaluated the anti-inflammatory effects of this compound in animal models, showing a marked reduction in edema and inflammatory markers when treated with this compound .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
6-Iodo-N-methylbenzo[d]thiazol-2-amine | Iodine instead of bromine | Different reactivity due to iodine's properties |
5-Methylbenzo[d]thiazol-2-amine | Methyl group at the 5-position | Varying enzyme inhibition profiles |
2-Amino-6-methylbenzothiazole | Amino group at the 2-position | Enhanced water solubility |
This table illustrates how variations in substituents affect both chemical reactivity and biological activity among benzothiazole derivatives.
Properties
IUPAC Name |
6-bromo-N-methyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCBMFKGDVUUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670531 | |
Record name | 6-Bromo-N-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75104-92-6 | |
Record name | 6-Bromo-N-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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